molecular formula C10H13NO5 B050899 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid CAS No. 135401-79-5

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

Cat. No. B050899
M. Wt: 227.21 g/mol
InChI Key: BYNZWEDTUQSLIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid and its derivatives typically involves multi-component reactions, employing aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. A commonly used base in these reactions is K2CO3 due to its cost-effectiveness, tolerance in organic agriculture, and safety. This approach facilitates the formation of isoxazolone derivatives, which are crucial intermediates for synthesizing numerous heterocycles and undergo several chemical transformations (Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure of isoxazolones, including 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, exhibits a distinct arrangement that allows for a variety of chemical reactions and transformations. These structures serve as rich scaffolds in organic synthesis, contributing to the synthesis of both cyclic and acyclic compounds due to their reactivity (Melo, 2010).

Chemical Reactions and Properties

Isoxazolones undergo several chemical transformations, including addition and substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds. These reactions are facilitated by the nitrile-stabilized carbanions present in the structure, allowing for carbon-carbon bond formation critical in organic synthesis. The ability of these compounds to participate in various reactions underscores their significance in synthetic chemistry (Arseniyadis et al., 1984).

Scientific Research Applications

  • 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester : This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

  • 4-t-Butoxycarboxyphenylboronic acid : While specific applications were not mentioned, boronic acids are commonly used in organic synthesis, such as in the Suzuki reaction .

  • tert-Butyloxycarbonyl-protected amino acids : These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

  • 4-tert-Butylphenylboronic acid, pinacol ester : This compound is also used in organic synthesis .

  • 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester : This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

  • 4-t-Butoxycarboxyphenylboronic acid : While specific applications were not mentioned, boronic acids are commonly used in organic synthesis, such as in the Suzuki reaction .

  • tert-Butyloxycarbonyl-protected amino acids : These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

  • 4-tert-Butylphenylboronic acid, pinacol ester : This compound is also used in organic synthesis .

properties

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZWEDTUQSLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

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